Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 955886-84-7
VCID: VC2858369
InChI: InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
SMILES: COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Molecular Formula: C10H10N2O3S
Molecular Weight: 238.27 g/mol

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate

CAS No.: 955886-84-7

Cat. No.: VC2858369

Molecular Formula: C10H10N2O3S

Molecular Weight: 238.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate - 955886-84-7

Specification

CAS No. 955886-84-7
Molecular Formula C10H10N2O3S
Molecular Weight 238.27 g/mol
IUPAC Name methyl 2-amino-4-methoxy-1,3-benzothiazole-6-carboxylate
Standard InChI InChI=1S/C10H10N2O3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3,(H2,11,12)
Standard InChI Key SYZNSAWWLCRFFT-UHFFFAOYSA-N
SMILES COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N
Canonical SMILES COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)N

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate belongs to the benzothiazole family, which is widely used in synthetic and medicinal chemistry. The benzothiazole core consists of a benzene ring fused with a thiazole ring, creating a bicyclic structure . This particular derivative contains three key functional groups:

  • An amino group (-NH₂) at position 2

  • A methoxy group (-OCH₃) at position 4

  • A methyl carboxylate (-COOCH₃) at position 6

The presence of these substituents at different positions on the bicycle offers the possibility to thoroughly explore the chemical space around the molecule, making it valuable as a building block for further chemical derivatization .

Physical and Chemical Properties

While specific data for methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate is limited in the search results, its properties can be inferred from similar compounds. For comparison, Table 1 presents the physical properties of the structurally related compound methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate.

Table 1: Predicted Physical Properties of Related Compound

PropertyMethyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate
Boiling Point372.1±22.0 °C (Predicted)
Density1.430±0.06 g/cm³ (Predicted)
Molecular Weight257.69 g/mol
Molecular FormulaC₁₀H₈ClNO₃S

Based on structural similarities, methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate would have comparable physical properties with some differences due to the amino group replacing the chloro group at position 2 . The molecular formula for methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate would be C₁₀H₁₀N₂O₃S, with a slightly different molecular weight than the chloro analog.

Synthesis Methods

General Synthetic Approach for Benzothiazole Derivatives

The synthesis of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate can be achieved through modifications of established procedures for similar benzothiazole compounds. The general synthetic pathway for related compounds involves a cyclization reaction using appropriately substituted methyl p-aminobenzoates, potassium thiocyanate, and bromine as reagents .

A key synthetic approach reported for similar compounds involves the following steps:

  • Reaction of a substituted methyl 4-aminobenzoate with potassium thiocyanate in glacial acetic acid

  • Addition of bromine dissolved in acetic acid dropwise at 10°C

  • Stirring at room temperature overnight

  • Basification with ammonia solution to pH 8 for product isolation

Specific Synthesis Route for Methoxy-substituted Derivatives

For introducing the methoxy group at position 4, the synthesis would likely involve:

  • Starting with an appropriate hydroxy-substituted precursor

  • Protection of amino groups if necessary

  • O-alkylation using methyl iodide and a suitable base

  • Cyclization to form the benzothiazole ring system

The research by Zidar et al. describes an elegant pathway for synthesizing hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylates that can be further derivatized through Williamson ether synthesis . This approach could be applied to synthesize methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate from methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate via O-methylation.

Optimization of Protecting Groups

Various protecting groups have been explored for the efficient synthesis of substituted benzothiazoles. For hydroxyl groups, the tert-butyldimethylsilyl protecting group has demonstrated superior results, as it can be easily removed during the isolation process . This protection strategy would be valuable when synthesizing methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate to ensure selectivity in the formation of the methoxy group.

Structural Characterization

Spectroscopic Identification

Spectroscopic methods such as NMR spectroscopy would be valuable for confirming the structure of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate. Based on related compounds, characteristic chemical shifts would include:

  • NH₂ protons appearing around 6.40-7.91 ppm in ¹H NMR spectra

  • Methoxy protons (-OCH₃) typically appearing as a singlet around 3.8-4.0 ppm

  • Methyl ester protons (-COOCH₃) appearing as a singlet around 3.8-3.9 ppm

Chemical Reactivity and Derivatization

Reactive Sites for Further Functionalization

Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate presents several reactive sites for further functionalization:

  • The 2-amino group can undergo various transformations including acylation, alkylation, and condensation reactions

  • The methyl carboxylate at position 6 can be hydrolyzed to the corresponding carboxylic acid or reduced to alcohol

  • The methoxy group at position 4 can potentially undergo demethylation under appropriate conditions

These reactive sites make the compound a valuable building block for designing more complex molecules with potentially enhanced biological activities .

Biological Significance and Applications

As a Chemical Building Block

Beyond its potential direct biological applications, methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate serves as an important building block in synthetic organic chemistry. The compound meets the criteria for developable building blocks, as it contains "chemically addressable functional groups that can be further derivatized" .

This characteristic makes it valuable for the efficient and rapid design and synthesis of bioactive analogues, particularly in contexts where systematic exploration of structure-activity relationships is required.

Comparison with Related Compounds

Structural Analogs

Table 2 presents a comparison of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate with related benzothiazole derivatives.

Table 2: Structural Comparison of Related Benzothiazole Derivatives

CompoundPosition 2Position 4Position 6Molecular Formula
Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate-NH₂-OCH₃-COOCH₃C₁₀H₁₀N₂O₃S
Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate-Cl-OCH₃-COOCH₃C₁₀H₈ClNO₃S
Methyl 2-amino-4-(morpholin-4-yl)benzo[d]thiazole-6-carboxylate-NH₂-morpholin-4-yl-COOCH₃C₁₃H₁₅N₃O₃S
Methyl 2-amino-1,3-benzothiazole-6-carboxylate-NH₂-H-COOCH₃C₉H₈N₂O₂S
Methyl 2-amino-4-hydroxybenzo[d]thiazole-6-carboxylate-NH₂-OH-COOCH₃C₉H₈N₂O₃S

This structural comparison highlights the similarities and differences between methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate and related compounds, emphasizing the systematic exploration of substitution patterns in benzothiazole chemistry .

Structure-Property Relationships

The substitution pattern significantly influences the physical, chemical, and potentially biological properties of these compounds. For instance:

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